Cas no 325721-87-7 (3-Ethyl(phenyl)sulfamoylbenzoic Acid)

3-Ethyl(phenyl)sulfamoylbenzoic Acid 化学的及び物理的性質
名前と識別子
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- 3-(Ethyl-phenyl-sulfamoyl)-benzoic acid
- 3-Ethyl(phenyl)sulfamoylbenzoic Acid
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3-Ethyl(phenyl)sulfamoylbenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E572548-100mg |
3-[Ethyl(phenyl)sulfamoyl]benzoic Acid |
325721-87-7 | 100mg |
$ 95.00 | 2022-06-05 | ||
TRC | E572548-500mg |
3-[Ethyl(phenyl)sulfamoyl]benzoic Acid |
325721-87-7 | 500mg |
$ 320.00 | 2022-06-05 | ||
Enamine | EN300-00483-0.05g |
3-[ethyl(phenyl)sulfamoyl]benzoic acid |
325721-87-7 | 95.0% | 0.05g |
$42.0 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288938-500mg |
3-[ethyl(phenyl)sulfamoyl]benzoic acid |
325721-87-7 | 95% | 500mg |
¥3775.00 | 2024-08-02 | |
1PlusChem | 1P019H1Z-100mg |
3-[ethyl(phenyl)sulfamoyl]benzoic acid |
325721-87-7 | 95% | 100mg |
$134.00 | 2025-03-03 | |
Aaron | AR019HAB-50mg |
3-[ethyl(phenyl)sulfamoyl]benzoic acid |
325721-87-7 | 95% | 50mg |
$83.00 | 2025-02-28 | |
A2B Chem LLC | AV20823-10g |
3-[ethyl(phenyl)sulfamoyl]benzoic acid |
325721-87-7 | 95% | 10g |
$1194.00 | 2024-04-20 | |
A2B Chem LLC | AV20823-50mg |
3-[ethyl(phenyl)sulfamoyl]benzoic acid |
325721-87-7 | 95% | 50mg |
$80.00 | 2024-04-20 | |
A2B Chem LLC | AV20823-5g |
3-[ethyl(phenyl)sulfamoyl]benzoic acid |
325721-87-7 | 95% | 5g |
$818.00 | 2024-04-20 | |
A2B Chem LLC | AV20823-500mg |
3-[ethyl(phenyl)sulfamoyl]benzoic acid |
325721-87-7 | 95% | 500mg |
$220.00 | 2024-04-20 |
3-Ethyl(phenyl)sulfamoylbenzoic Acid 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
3-Ethyl(phenyl)sulfamoylbenzoic Acidに関する追加情報
Comprehensive Overview of 3-Ethyl(phenyl)sulfamoylbenzoic Acid (CAS No. 325721-87-7): Properties, Applications, and Industry Insights
3-Ethyl(phenyl)sulfamoylbenzoic Acid (CAS No. 325721-87-7) is a specialized sulfonamide derivative with a unique molecular structure that combines a benzoic acid core with ethyl and phenyl substituents. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. The presence of both sulfamoyl and carboxylic acid functional groups enables versatile reactivity, making it a valuable building block for synthesizing more complex molecules.
In recent years, the demand for sulfonamide-based compounds like 3-Ethyl(phenyl)sulfamoylbenzoic Acid has surged, driven by their applications in drug discovery. Researchers are particularly interested in its role as a precursor for enzyme inhibitors, given the sulfamoyl group's ability to interact with metalloenzymes. This aligns with the growing trend of targeting carbon anhydrase inhibitors for conditions such as glaucoma and altitude sickness. The compound's phenyl-ethyl substitution also offers lipophilicity modulation, a critical factor in optimizing drug bioavailability.
From a synthetic chemistry perspective, CAS No. 325721-87-7 exemplifies the convergence of medicinal chemistry and green chemistry principles. Modern protocols emphasize solvent-free or aqueous-phase reactions to reduce environmental impact, a topic frequently searched in academic databases. The compound’s stability under mild conditions makes it suitable for microwave-assisted synthesis, a technique gaining traction for its efficiency and reduced energy consumption.
The agrochemical sector has also explored 3-Ethyl(phenyl)sulfamoylbenzoic Acid for developing novel herbicide safeners. With increasing global focus on sustainable agriculture, this compound’s potential to mitigate crop damage from herbicides without compromising efficacy aligns with searches for eco-friendly crop protection solutions. Its mechanism may involve modulating plant detoxification enzymes, a hot topic in precision farming forums.
Analytical characterization of 325721-87-7 typically involves HPLC-MS and NMR spectroscopy, techniques frequently queried by quality control professionals. The compound’s distinct UV absorption profile (λmax ~270 nm) facilitates monitoring during synthesis. Recent publications highlight its compatibility with continuous flow chemistry systems, addressing industry demands for scalable and reproducible manufacturing processes.
Regulatory compliance remains a key consideration for users of 3-Ethyl(phenyl)sulfamoylbenzoic Acid. While not classified as hazardous under major chemical inventories, proper REACH documentation and GHS labeling are essential. This reflects broader searches for chemical compliance software and safety data sheet management tools in the chemical enterprise sector.
Future research directions for CAS 325721-87-7 may explore its utility in covalent organic frameworks (COFs) for catalytic applications or as a linker in drug conjugates. These applications resonate with trending searches in nanomaterials and targeted drug delivery systems. The compound’s structural flexibility positions it as a candidate for high-throughput screening libraries in academic and industrial settings alike.
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